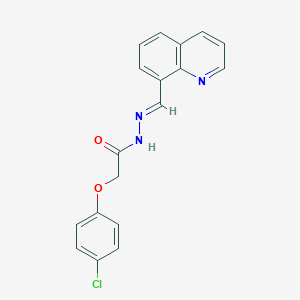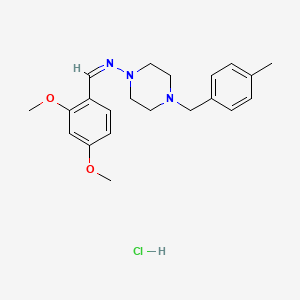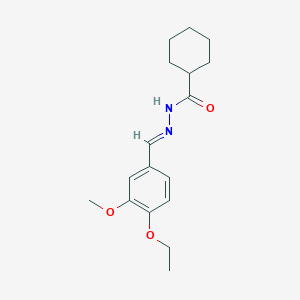
2-(4-chlorophenoxy)-N'-(8-quinolinylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Chlorophenoxy)-N'-(8-Quinolinylmethylene)acetohydrazide typically involves condensation reactions. For instance, Li Jia-ming (2009) described the synthesis of a related Schiff-base by condensing 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in a methanol solution (Li Jia-ming, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques like X-ray single crystal diffraction. Li Jia-ming (2009) reported that their synthesized compound belongs to the orthorhombic space group, indicating a specific crystalline structure (Li Jia-ming, 2009).
Chemical Reactions and Properties
These compounds can exhibit various chemical reactions and properties. For instance, Jun Tan (2009) noted that acetohydrazide molecules in a similar compound are connected via intermolecular hydrogen bonds, forming dimers (Jun Tan, 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are key to understanding these compounds. Li Jia-ming (2009) detailed the orthorhombic crystal structure and specific measurements like cell dimensions, which are crucial for understanding the physical characteristics (Li Jia-ming, 2009).
Applications De Recherche Scientifique
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel: Derivatives of the compound have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. The inhibition efficiency improves with increased concentrations of the inhibitor, acting through adsorption on the steel surface to form a protective film. Electrochemical and theoretical studies support these findings, highlighting their potential for industrial applications in corrosion protection (Yadav et al., 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: Research on synthesizing new derivatives has demonstrated significant antimicrobial properties against various bacterial and fungal strains. The process involves the reaction of hydroxyquinoline with ethyl chloroacetate and further treatment to produce compounds with notable antibacterial and antifungal effects (Ahmed et al., 2006).
Material Science and Engineering
- Synthesis and Characterization for Material Applications: Investigations into new organic derivatives have explored their potential in materials science, such as in the development of new materials with desired thermal and optical properties. For instance, certain hydrazide derivatives have been synthesized and characterized, showing promising results in non-linear optical properties and potential applications in optical limiting (Purandara et al., 2019).
Green Chemistry Applications
- Facile Solid State Synthesis: A green chemistry approach has been applied to synthesize complexes of the compound using ball milling, which is an energy-efficient and environmentally friendly method. These complexes have been studied for their antimicrobial, antioxidant, and potential cytotoxic activities, demonstrating the compound's versatility and application in developing new pharmaceuticals and materials with minimal environmental impact (Fekri & Zaky, 2014).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-15-6-8-16(9-7-15)24-12-17(23)22-21-11-14-4-1-3-13-5-2-10-20-18(13)14/h1-11H,12H2,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOCSGNZPMUZQC-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=NNC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)
![N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5551410.png)
![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)
![2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate](/img/structure/B5551444.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)
![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![3-[5-(aminosulfonyl)-2-thienyl]-N-cyclopropylbenzamide](/img/structure/B5551481.png)

![3-[1-(3-amino-3-oxopropyl)-1H-pyrazol-4-yl]-N,N-diethylbenzamide](/img/structure/B5551485.png)